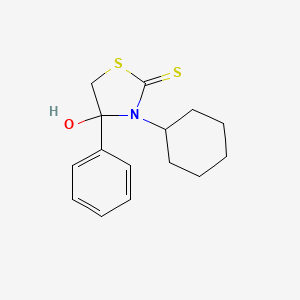
3-Cyclohexyl-4-hydroxy-4-phenyl-2-thiazolidinethione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclohexyl-4-hydroxy-4-phenyl-2-thiazolidinethione is an organic compound with the molecular formula C15H19NOS2 It is a thiazolidine derivative, characterized by a thiazolidine ring substituted with cyclohexyl, hydroxy, and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-4-hydroxy-4-phenyl-2-thiazolidinethione typically involves the reaction of cyclohexylamine, phenyl isothiocyanate, and formaldehyde. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazolidine ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and more efficient purification methods can enhance the overall process.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclohexyl-4-hydroxy-4-phenyl-2-thiazolidinethione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The thiazolidine ring can be reduced to a thiazolidine-2-thione using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of 3-Cyclohexyl-4-oxo-4-phenyl-2-thiazolidinethione.
Reduction: Formation of 3-Cyclohexyl-4-hydroxy-4-phenyl-2-thiazolidine-2-thione.
Substitution: Formation of nitro or halogen-substituted derivatives of the phenyl group.
Aplicaciones Científicas De Investigación
3-Cyclohexyl-4-hydroxy-4-phenyl-2-thiazolidinethione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Cyclohexyl-4-hydroxy-4-phenyl-2-thiazolidinethione involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxy and thiazolidine groups play a crucial role in these interactions, forming hydrogen bonds and other non-covalent interactions with the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Cyclohexyl-4-hydroxy-4-phenyl-1,3-thiazolidine-2-thione
- 4-Hydroxy-3-methylphenyl thiocyanate
Uniqueness
3-Cyclohexyl-4-hydroxy-4-phenyl-2-thiazolidinethione is unique due to the presence of both cyclohexyl and phenyl groups on the thiazolidine ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
23509-72-0 |
|---|---|
Fórmula molecular |
C15H19NOS2 |
Peso molecular |
293.5 g/mol |
Nombre IUPAC |
3-cyclohexyl-4-hydroxy-4-phenyl-1,3-thiazolidine-2-thione |
InChI |
InChI=1S/C15H19NOS2/c17-15(12-7-3-1-4-8-12)11-19-14(18)16(15)13-9-5-2-6-10-13/h1,3-4,7-8,13,17H,2,5-6,9-11H2 |
Clave InChI |
MTZKNPXGFUWPTC-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)N2C(=S)SCC2(C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


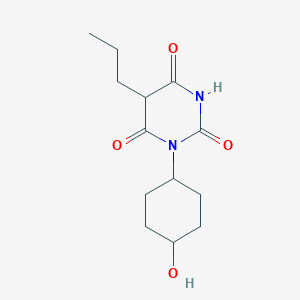
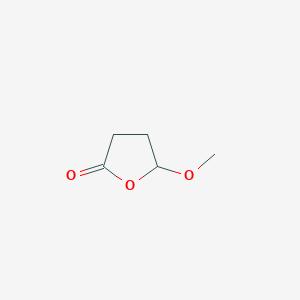
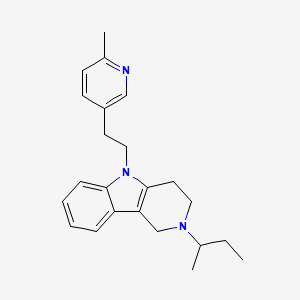
![1,4-Bis[(5-methyl-1-phenylhexan-3-yl)amino]anthracene-9,10-dione](/img/structure/B14702015.png)


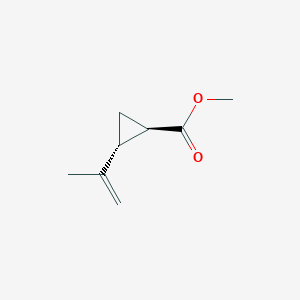

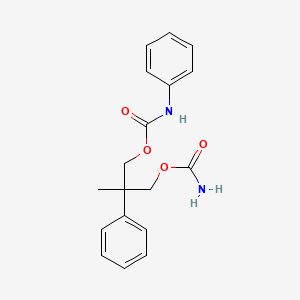
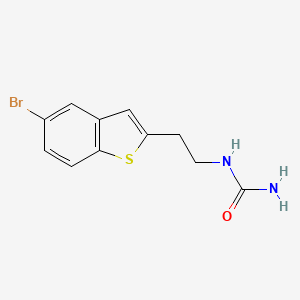

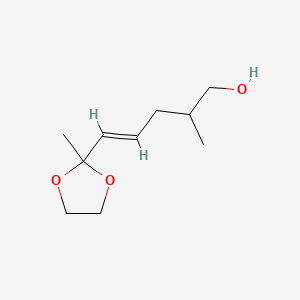
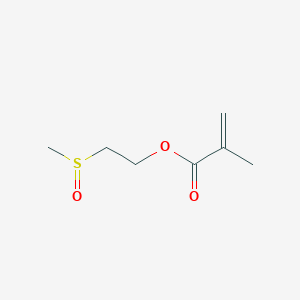
![[(3-Methyl-4-nitrosophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14702067.png)
